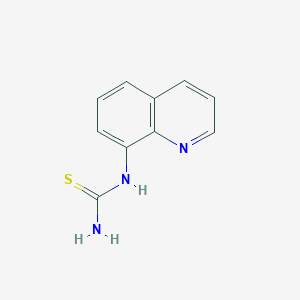

N-(8-quinolinyl)thiourea

Descripción

Significance of the Thiourea (B124793) Scaffold in Medicinal Chemistry and Organic Synthesis

Thiourea, an organosulfur compound structurally similar to urea (B33335) with the oxygen atom replaced by sulfur, is a versatile and privileged structure in medicinal and synthetic chemistry. nih.govwikipedia.orgwikipedia.org Its significance stems from several key chemical properties that make it a valuable building block for a wide array of functional molecules. chemicalbook.com

The thiourea functional group is a potent hydrogen bond donor, a characteristic crucial for molecular recognition and binding to biological targets like enzymes and receptors. nih.govmdpi.com This ability to form stable hydrogen bonds is a key factor in the biological activity of many thiourea-containing compounds. nih.govbiointerfaceresearch.com The presence of both sulfur and nitrogen atoms allows thiourea and its derivatives to act as excellent ligands, forming stable complexes with various metal ions. chemicalbook.comrsc.orgmdpi.com This property is exploited in coordination chemistry and has led to the development of metal complexes with applications in catalysis and medicine. rsc.org

In organic synthesis, thiourea serves as a versatile precursor for the synthesis of a multitude of heterocyclic compounds. wikipedia.orgmdpi.com For instance, it is a key starting material for producing pyrimidine (B1678525) derivatives through condensation with β-dicarbonyl compounds and for synthesizing aminothiazoles by reacting with α-haloketones. wikipedia.org This reactivity has been harnessed to produce pharmaceuticals such as the antibacterial agent sulfathiazole (B1682510) and thiobarbituric acid. wikipedia.org Furthermore, thiourea is utilized as a reductant in reactions like the workup of ozonolysis and as a source of sulfide (B99878) for converting alkyl halides to thiols. wikipedia.org

The biological activities of thiourea derivatives are extensive and well-documented. They have been reported to possess a broad spectrum of pharmacological properties, including:

Anticancer biointerfaceresearch.comchemicaljournal.in

Antimicrobial (antibacterial and antifungal) chemicalbook.comchemicaljournal.inresearchgate.net

Anticonvulsant chemicaljournal.in

Anti-inflammatory nih.gov

Antituberculosis nih.govresearchgate.net

Antimalarial researchgate.net

Importance of the Quinoline (B57606) Moiety as a Pharmacophore and Versatile Building Block

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental scaffold in medicinal chemistry and organic synthesis. numberanalytics.comrsc.orgrsc.org Its prevalence in numerous natural products, pharmaceuticals, and functional materials underscores its importance. numberanalytics.comresearchgate.netrsc.org

As a pharmacophore, the quinoline nucleus is present in a wide array of biologically active compounds. rsc.orgresearchgate.net It is the core structure of the famous antimalarial drug, quinine, and has been integral to the development of other antimalarials like chloroquine (B1663885) and mefloquine. numberanalytics.comrsc.org The planar and aromatic nature of the quinoline ring allows it to intercalate with DNA, a mechanism that contributes to the anticancer activity of some of its derivatives. The diverse pharmacological activities associated with the quinoline scaffold are extensive, with research demonstrating its potential in developing agents that are:

Anticancer rsc.orgresearchgate.netbenthamscience.com

Antimicrobial (antibacterial and antifungal) rsc.orgmdpi.comresearchgate.net

Antimalarial rsc.orgresearchgate.net

Anti-inflammatory rsc.orgresearchgate.net

Antiviral mdpi.comresearchgate.net

Antitubercular rsc.org

Antioxidant rsc.org

Anti-HIV rsc.org

In organic synthesis, quinoline's rich chemistry makes it a versatile building block. numberanalytics.com The presence of the nitrogen atom influences its reactivity, allowing for various transformations such as electrophilic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. numberanalytics.com This synthetic utility enables chemists to functionalize the quinoline ring at multiple positions, paving the way for the construction of complex molecules. numberanalytics.combohrium.com Classical synthetic methods like the Skraup, Friedländer, and Combes syntheses, along with modern catalytic approaches, provide access to a vast library of quinoline derivatives. rsc.orgbohrium.com

Strategic Relevance of the N-(8-quinolinyl)thiourea Framework in Hybrid Compound Design

The this compound framework represents a strategic hybridization of the quinoline and thiourea moieties, designed to leverage the advantageous properties of both. ontosight.ai This combination creates a molecule with potential for enhanced or novel biological activities and diverse applications in materials science. ontosight.ai

The rationale behind this molecular design lies in the synergistic interplay between the two components. The quinoline part of the molecule, known for its diverse biological activities, can be further functionalized to fine-tune its properties. rsc.org The thiourea group, with its strong hydrogen-bonding capability and metal-chelating properties, can facilitate specific interactions with biological targets or metal ions. ontosight.ai

Research into this compound and its derivatives has explored their potential in several areas:

Medicinal Chemistry : The hybrid nature of these compounds makes them attractive candidates for drug discovery. ontosight.ai For instance, N-benzoyl-N'-(8-quinolinyl)thiourea has been investigated for its anticancer and antimicrobial properties. The quinoline moiety can contribute to DNA intercalation, while the thiourea group can form crucial hydrogen bonds with enzymes or receptors, potentially leading to potent inhibitory activity. Derivatives have also been studied as inhibitors of enzymes like urease and tyrosinase. evitachem.commdpi.comacs.orgmdpi.com

Coordination Chemistry and Sensing : The ability of the this compound scaffold to chelate metal ions is of significant interest. ontosight.aievitachem.com This property can be exploited to create novel metal complexes with catalytic or therapeutic applications. Furthermore, these compounds have been explored as fluorescent probes for the detection of metal ions. evitachem.com

Organic Synthesis : The this compound structure serves as a versatile intermediate in organic synthesis. For example, it can be a precursor for the synthesis of quinolinyl-iminothiazoline derivatives. nih.gov

The strategic placement of the thiourea group at the 8-position of the quinoline ring is also significant. This positioning can influence the molecule's conformational properties and its ability to act as a bidentate ligand in metal coordination.

Data Tables

Table 1: Biological Activities of Thiourea and Quinoline Scaffolds

| Scaffold | Reported Biological Activities |

| Thiourea | Anticancer biointerfaceresearch.comchemicaljournal.in, Antimicrobial chemicalbook.comchemicaljournal.inresearchgate.net, Antiviral nih.govrsc.org, Anticonvulsant chemicaljournal.in, Anti-inflammatory nih.gov, Antituberculosis nih.govresearchgate.net, Antimalarial researchgate.net |

| Quinoline | Anticancer rsc.orgresearchgate.netbenthamscience.com, Antimicrobial rsc.orgmdpi.comresearchgate.net, Antimalarial rsc.orgresearchgate.net, Anti-inflammatory rsc.orgresearchgate.net, Antiviral mdpi.comresearchgate.net, Antitubercular rsc.org, Antioxidant rsc.org, Anti-HIV rsc.org |

Table 2: Applications of this compound Framework

| Application Area | Specific Examples/Potential Uses |

| Medicinal Chemistry | Anticancer agents , Antimicrobial agents , Enzyme inhibitors (urease, tyrosinase) evitachem.comacs.org |

| Coordination Chemistry | Formation of metal complexes for catalysis or therapeutic use rsc.orgontosight.ai |

| Analytical Chemistry | Fluorescent probes for metal ion detection evitachem.com |

| Organic Synthesis | Intermediate for synthesizing other heterocyclic compounds nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinolin-8-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10(14)13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H3,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTWSXFODBCVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=S)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363210 | |

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104222-20-0 | |

| Record name | N-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 8 Quinolinyl Thiourea Derivatives

General Principles of Thiourea (B124793) Synthesis

Thioureas are organosulfur compounds characterized by the functional group (R¹R²N)(R³R⁴N)C=S. The synthesis of thioureas can be achieved through several general methodologies, often involving the reaction of an amine with a thiocarbonyl source.

One of the most common methods for synthesizing N-substituted thioureas is the reaction of primary amines with isothiocyanates. This reaction is typically straightforward and proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. The reaction conditions are generally mild, often occurring at room temperature or with gentle heating.

Another widely used method involves the reaction of amines with alkali metal thiocyanates, such as ammonium thiocyanate, in the presence of a strong acid. This in situ generates isothiocyanic acid (HNCS), which then reacts with the amine.

The thermal isomerization of ammonium thiocyanate is a classical method for the preparation of unsubstituted thiourea. elsevierpure.com Industrially, thiourea can also be produced by the reaction of hydrogen sulfide (B99878) with calcium cyanamide in the presence of carbon dioxide. iipseries.org

More recent methods have focused on developing more efficient and environmentally friendly procedures. For instance, the use of Lawesson's reagent allows for the conversion of ureas to thioureas through a thionation reaction. nih.gov Additionally, solvent-free synthesis by grinding reactants together offers a green alternative to traditional solvent-based methods. researchgate.net The use of deep eutectic solvents as both a catalyst and a reaction medium has also been explored for the synthesis of thioureas. acs.org

A summary of common thiourea synthetic methods is presented in the table below.

| Synthetic Method | Reactants | Key Features |

| From Isothiocyanates | Amine + Isothiocyanate | Mild conditions, high yields |

| From Thiocyanates | Amine + Ammonium Thiocyanate + Acid | In situ generation of isothiocyanic acid |

| Thermal Isomerization | Ammonium Thiocyanate | Used for unsubstituted thiourea |

| From Cyanamides | Hydrogen Sulfide + Calcium Cyanamide | Industrial scale production |

| Thionation of Ureas | Urea (B33335) + Lawesson's Reagent | Conversion of C=O to C=S |

| Solvent-Free Grinding | Amine + Thiocarbonyl source | Green chemistry approach |

| Deep Eutectic Solvents | Amine + Thiocarbonyl source | Green solvent and catalyst |

Established Synthetic Routes for Quinoline-Bearing Thiourea Derivatives

The synthesis of N-(8-quinolinyl)thiourea and its derivatives typically involves the reaction of 8-aminoquinoline (B160924) with a suitable isothiocyanate. This approach allows for the introduction of a wide variety of substituents on the second nitrogen atom of the thiourea moiety, depending on the structure of the isothiocyanate used.

A general synthetic scheme involves dissolving 8-aminoquinoline in a suitable solvent, such as ethanol or acetone, and then adding the corresponding isothiocyanate. The reaction mixture is often stirred at room temperature or refluxed for a period of time to ensure complete reaction. The desired this compound derivative can then be isolated by filtration or evaporation of the solvent, followed by recrystallization to obtain a pure product.

For instance, a series of novel 8-hydroxyquinoline (B1678124) urea and thiourea derivatives have been synthesized by reacting a piperazine-8-hydroxyquinoline intermediate with various substituted isothiocyanates in the presence of triethylamine. researchgate.net This two-step process first involves the deprotection of a Boc-protected piperazine-8-hydroxyquinoline. researchgate.net

The synthesis of quinoline-bearing thiazolidinone scaffolds has been achieved through a multi-step process starting from the reaction of ethyl bromoacetate with 4-hydroxyquinoline, leading to the formation of hydrazide derivatives. These hydrazides are then reacted with isothiocyanate derivatives to yield N,N-disubstituted thioureas, which are subsequently cyclized to form the thiazolidinone ring. nih.gov

The following table summarizes some established routes for the synthesis of quinoline-bearing thiourea derivatives.

| Starting Materials | Reagents and Conditions | Product Type |

| 8-Aminoquinoline, Substituted Isothiocyanate | Ethanol or Acetone, Room Temperature or Reflux | N-Aryl/Alkyl-N'-(8-quinolinyl)thioureas |

| Piperazine-8-hydroxyquinoline, Substituted Isothiocyanate | Triethylamine | 8-Hydroxyquinoline-piperazinyl-thioureas researchgate.net |

| Hydrazide derivatives of quinoline (B57606), Isothiocyanate derivatives | Refluxing ethanol | N,N-disubstituted thioureas as precursors for thiazolidinones nih.gov |

Innovations in Synthetic Approaches, Including Green Chemistry Considerations

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

For the synthesis of thiourea derivatives, several green methodologies have been reported. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the preparation of symmetrical N,N'-disubstituted thioureas on the surface of alumina under solvent-free conditions.

Ultrasound irradiation is another green technique that has been utilized to accelerate the synthesis of benzothiazole derivatives using thiourea as a bifunctional catalyst in an aqueous medium. researchgate.net This method allows for reactions to be carried out at lower temperatures, thus saving energy. researchgate.net

Solvent-free synthesis by grinding the reactants together is a simple and efficient method that avoids the use of potentially toxic organic solvents. researchgate.net This mechanochemical approach has been successfully applied to the synthesis of various thiourea derivatives. beilstein-journals.org

The use of deep eutectic solvents (DESs) as both catalysts and reaction media represents another innovative green approach. acs.org DESs are biodegradable and have low toxicity, making them attractive alternatives to traditional volatile organic solvents. acs.org A patent describes a one-step synthesis of thiourea derivatives in water using phenoxysulfonyl chloride and a primary amine, highlighting the move towards aqueous reaction media. nih.gov

The table below highlights some innovative and green synthetic approaches for thiourea synthesis.

| Green Chemistry Approach | Key Advantages | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Synthesis of symmetrical N,N'-disubstituted thioureas researchgate.net |

| Ultrasound Irradiation | Lower reaction temperatures, faster reactions | Synthesis of benzothiazoles using a thiourea catalyst researchgate.net |

| Solvent-Free Grinding | Avoids use of hazardous solvents, simple procedure | Mechanochemical synthesis of thioureas researchgate.netbeilstein-journals.org |

| Deep Eutectic Solvents | Biodegradable, low toxicity, dual catalyst/solvent role | Efficient synthesis of monosubstituted thioureas acs.org |

| Aqueous Media | Environmentally benign solvent | One-step synthesis of thiourea derivatives in water |

Strategies for Functionalization and Structural Diversification of the this compound Core

The functionalization and structural diversification of the this compound core are crucial for modulating the physicochemical and biological properties of these compounds. Strategies can be broadly categorized into modifications of the quinoline ring, the thiourea linker, or the substituent attached to the second nitrogen of the thiourea.

Modification of the Quinoline Ring:

The quinoline ring of this compound can be functionalized at various positions to introduce different substituents. C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. nih.gov For instance, palladium-catalyzed C-H functionalization of N-(quinolin-8-yl)amides has been developed to introduce aryl and alkyl groups. researchgate.net The 8-amino group of 8-aminoquinoline can act as a directing group, facilitating functionalization at specific positions of the quinoline ring. wikipedia.org

Modification of the Thiourea Linker:

The thiourea moiety itself can be a site for further chemical transformations. For example, thioureas can be used as building blocks for the synthesis of various heterocyclic compounds such as thiazoles and thiazolidinones. nih.gov The sulfur atom of the thiourea can be involved in cyclization reactions to form new rings.

Diversification of the N'-Substituent:

The most common strategy for structural diversification is to vary the substituent on the second nitrogen atom of the thiourea. This is readily achieved by using a wide array of commercially available or synthetically accessible isothiocyanates in the reaction with 8-aminoquinoline. This allows for the introduction of various aryl, alkyl, and heterocyclic moieties, leading to a large library of this compound derivatives with diverse properties. For example, a series of 4-piperazinyl quinoline derived urea/thioureas were synthesized by reacting a piperazinyl quinoline intermediate with different isothiocyanates. nih.gov

The following table outlines strategies for the functionalization and diversification of the this compound core.

| Functionalization Strategy | Method | Examples of Introduced Groups/Modifications |

| Quinoline Ring Modification | C-H Activation, Directed Functionalization | Aryl, alkyl, halogen groups researchgate.netnih.gov |

| Thiourea Linker Transformation | Cyclization Reactions | Formation of thiazole, thiazolidinone rings nih.gov |

| N'-Substituent Diversification | Reaction with diverse isothiocyanates | Aryl, alkyl, heterocyclic moieties, piperazine derivatives nih.gov |

Coordination Chemistry of N 8 Quinolinyl Thiourea and Its Metal Complexes

Ligand Properties and Binding Modes of Thiourea (B124793) Derivatives with Metal Centers

Thiourea and its derivatives are a significant class of ligands in coordination chemistry due to their versatile binding capabilities. materialsciencejournal.org These molecules contain a thiocarbonyl group (C=S) flanked by two amino groups, providing multiple potential donor sites. The presence of nucleophilic sulfur and nitrogen atoms allows for various coordination modes. nih.gov The coordination chemistry of thioureas is rich, stemming from their ability to act as both σ-donors and π-acceptors. nih.gov

The most common binding mode for thiourea derivatives is as a neutral, monodentate ligand through the sulfur atom. mdpi.com The sulfur atom's soft nature makes it a preferred binding site for soft metal ions. However, depending on the substituents on the nitrogen atoms and the reaction conditions, other binding modes are possible. These include:

Anionic Monodentate: Deprotonation of one of the N-H groups can lead to coordination through the sulfur atom as an anionic ligand. mdpi.com

Bidentate Chelating: If the substituents on the thiourea moiety contain additional donor atoms, the ligand can act as a bidentate or polydentate chelating agent, coordinating through both the sulfur and another donor atom (often nitrogen or oxygen). mdpi.comksu.edu.tr In some cases, deprotonation of a nitrogen atom allows for N,S-bidentate chelation. mdpi.com

Bridging: Thiourea derivatives can also act as bridging ligands, connecting two or more metal centers, often through the sulfur atom. mdpi.com

The electronic properties of the substituents on the nitrogen atoms significantly influence the donor properties of the ligand. Electron-withdrawing groups can decrease the electron density on the sulfur atom, affecting its coordination strength. Conversely, electron-donating groups can enhance it. The interplay of steric and electronic effects dictates the ultimate structure and stability of the resulting metal complexes. solubilityofthings.com The formation of intra- and intermolecular hydrogen bonds involving the N-H protons is also a crucial feature, influencing the ligands' conformation and their interaction with metal ions. nih.govfarmaciajournal.com

| Coordination Mode | Description | Donor Atom(s) | Example Schematic |

|---|---|---|---|

| Neutral Monodentate | The ligand coordinates through the sulfur atom without losing a proton. | S | M ← S=C(NR₂)₂ |

| Anionic Monodentate | The ligand loses a proton from a nitrogen atom and coordinates through the sulfur. | S | M ← S-C(NR₂)(NR)⁻ |

| Bidentate Chelating | The ligand coordinates through two donor atoms, typically sulfur and nitrogen, forming a ring. | N, S | M(S,N)-C(NR)(NR₂) |

| Bridging | The ligand connects two metal centers. | S | M ← S=C(NR₂)₂ → M' |

Coordination Behavior of the 8-Quinolinyl Moiety in Transition Metal Complexes

The 8-quinolinyl group is a privileged structural motif in coordination chemistry, primarily due to the presence of the nitrogen atom within the quinoline (B57606) ring system. This nitrogen atom acts as a Lewis base, readily coordinating to a wide range of transition metal ions. lumenlearning.com The coordination chemistry of 8-quinolinol (8-hydroxyquinoline) and its derivatives has been extensively studied, revealing the moiety's capacity for stable chelate formation. researchgate.net

In N-(8-quinolinyl)thiourea, the key donor atom is the quinolinic nitrogen. This nitrogen, being part of an aromatic heterocyclic system, can form strong coordinate covalent bonds with metal centers. lumenlearning.comlibretexts.org The combination of the quinolinyl nitrogen and the thiourea group's sulfur or nitrogen atoms allows this compound to function as a bidentate or even a polydentate ligand.

The most probable coordination mode for this compound involves chelation, where the ligand binds to a single metal center through two donor atoms: the quinolinic nitrogen and the thiourea sulfur atom. This would form a stable five-membered chelate ring, a favored arrangement in coordination chemistry. This N,S-bidentate coordination is a common feature for ligands containing both these functionalities. The use of such chelating ligands often facilitates the formation of discrete, monomeric complexes. researchgate.net

Synthesis and Structural Characterization of Metal Complexes Featuring this compound Ligands

The synthesis of metal complexes with thiourea-based ligands, including this compound, generally follows straightforward procedures in coordination chemistry. materialsciencejournal.org The most common method involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.orgnih.gov

A typical synthesis can be described by the following steps:

Dissolving the this compound ligand in a solvent such as ethanol, methanol, or acetonitrile. materialsciencejournal.org

Dissolving the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like copper, nickel, cobalt, or palladium) in the same or a compatible solvent. materialsciencejournal.orgksu.edu.tr

Mixing the two solutions, often in a specific stoichiometric ratio (e.g., 2:1 ligand-to-metal ratio to form ML₂ complexes). materialsciencejournal.org

The reaction mixture is typically stirred for a period, sometimes with gentle heating, to facilitate the complex formation. materialsciencejournal.org

The resulting metal complex, which often precipitates from the solution, is then isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum. materialsciencejournal.org

The structural characterization of the newly synthesized complexes is crucial to determine the coordination mode of the ligand and the geometry of the metal center. A combination of spectroscopic and analytical techniques is employed:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify which donor atoms are involved in coordination. A shift in the stretching frequency of the C=S and N-H bands of the thiourea moiety upon complexation provides strong evidence of coordination through the sulfur and/or nitrogen atoms. ksu.edu.trutm.my For instance, a decrease in the C=S stretching frequency is indicative of the sulfur atom's involvement in bonding to the metal. utm.myanalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and provide information about the coordination environment in solution. Changes in the chemical shifts of protons and carbons near the donor atoms upon complexation can indicate the binding sites. utm.my

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex and helps to infer the geometry of the metal center. The appearance of new bands, such as metal-to-ligand charge transfer (MLCT) transitions, confirms complex formation. utm.my

Elemental Analysis: This analysis determines the percentages of carbon, hydrogen, nitrogen, and sulfur in the complex, which helps to confirm the stoichiometry and empirical formula of the synthesized compound. materialsciencejournal.org

| Spectroscopic Technique | Observed Change in Complex vs. Free Ligand | Inference |

|---|---|---|

| FT-IR | Shift (typically decrease) in ν(C=S) frequency. | Coordination via the sulfur atom. |

| FT-IR | Shift or disappearance of ν(N-H) frequency. | Coordination via a nitrogen atom, possibly involving deprotonation. |

| ¹H NMR | Shift in the chemical shift of N-H protons. | Involvement of the N-H group in coordination or hydrogen bonding. |

| UV-Vis | Appearance of new absorption bands (e.g., MLCT). | Confirmation of complex formation and information on electronic structure. |

Kinetic and Mechanistic Investigations of Ligand Substitution Reactions in Related Metal Complexes

The study of ligand substitution kinetics provides fundamental insights into the reactivity of coordination compounds. solubilityofthings.com For square planar complexes, such as those commonly formed by Pd(II) and Pt(II), substitution reactions are a central aspect of their chemistry. cbpbu.ac.in Thiourea is often used as a nucleophile in these studies due to its high nucleophilicity and the strong trans effect of the sulfur donor atom. ias.ac.in

Kinetic studies on the substitution of ligands in palladium(II) and platinum(II) complexes by thiourea and its derivatives have consistently pointed towards an associative mechanism (A or Iₐ) . ias.ac.in This mechanism involves the formation of a five-coordinate transition state or intermediate, where both the incoming nucleophile (thiourea) and the leaving group are bonded to the metal center. cbpbu.ac.in

The reaction often proceeds in a stepwise manner. For example, the substitution of a bidentate ligand can occur in two consecutive steps. rsc.org The first step is typically dependent on the concentration of the incoming thiourea ligand, while the second step, often involving ring-closure or rearrangement, can be ligand-independent. researchgate.net

A key feature of thiourea in these reactions is its strong trans effect . The trans effect is the labilization of a ligand that is trans to another ligand. Sulfur-donor ligands like thiourea exhibit a strong trans effect, meaning they weaken the bond of the ligand positioned opposite to them in a square planar complex, facilitating its substitution. cbpbu.ac.inias.ac.in This property can lead to the sequential displacement of other ligands in the coordination sphere. For instance, after the initial substitution by thiourea, the strong trans influence of the newly bonded sulfur atom can cause the displacement of a ligand trans to it, such as an amine. ias.ac.inrsc.org

The rate of these substitution reactions is influenced by several factors, including the nature of the metal center, the incoming nucleophile, the leaving group, and the solvent. solubilityofthings.com Activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), calculated from temperature-dependent kinetic studies, provide further mechanistic details. Negative values for the entropy of activation are characteristic of associative pathways, as the formation of the higher-coordinate transition state leads to a more ordered system. researchgate.net

Electrochemical Properties and Redox Behavior of Metal-Thiourea Complexes

The electrochemical properties of metal-thiourea complexes are of interest for understanding their electronic structure and potential applications in areas like catalysis and materials science. Techniques like cyclic voltammetry (CV) are commonly used to investigate the redox behavior of these compounds. nih.gov

The redox activity of a metal-thiourea complex can be centered on the metal, the ligand, or both. For complexes with redox-active metals like copper, the metal center's oxidation state can be changed through electron transfer processes. For example, studies on copper-thiourea systems have identified the formation of Cu(II) and Cu(I) complexes. acs.orgresearchgate.net In aqueous solutions, copper(II) can form complexes with thiourea, such as [Cu(tu)]²⁺, which can then be involved in redox reactions. acs.org The presence of thiourea can significantly influence the redox potential of the metal, often stabilizing one oxidation state over another.

The thiourea ligand itself can undergo oxidation. At electrode surfaces, thiourea can be oxidized to formamidine (B1211174) disulfide (FDS). researchgate.net This process can affect the electrochemical behavior of the system, sometimes leading to the blocking or passivation of the electrode surface at higher concentrations of thiourea. researchgate.net

In complexes containing electroactive organic moieties attached to the thiourea ligand (e.g., ferrocene), the redox behavior can be further enriched. Cyclic voltammetry studies of ferrocenyl-thiourea derivatives have shown reversible or quasi-reversible redox waves corresponding to the Fe(II)/Fe(III) couple of the ferrocene (B1249389) unit. nih.gov The interaction of these complexes with other molecules, such as DNA, can sometimes be monitored by observing changes in the voltammetric response, such as shifts in peak potentials or decreases in peak currents. nih.gov

| Metal System | Technique | Key Observation | Reference |

|---|---|---|---|

| Copper(II)-Thiourea | Stopped-flow Spectrophotometry | Formation of [Cu(tu)]²⁺ complex in solution. | acs.org |

| Copper/Gold Electrodes + Thiourea | Cyclic Voltammetry | Formation of Cu(I)-TU complexes; electrode surface blocking by formamidine disulfide at higher concentrations. | researchgate.net |

| Ferrocenyl-Thiourea Complexes | Cyclic Voltammetry | Redox waves corresponding to the Fe(II)/Fe(III) couple of the ferrocene moiety. | nih.gov |

Catalytic Applications of N 8 Quinolinyl Thiourea and Its Derivatives

Role as Organocatalysts in Organic Transformations

N-(8-quinolinyl)thiourea and its derivatives have emerged as effective organocatalysts, primarily due to the ability of the thiourea (B124793) group to act as a double hydrogen bond donor. rsc.orgnih.gov This non-covalent interaction allows for the activation of electrophilic substrates, facilitating a variety of organic transformations under mild and environmentally friendly conditions. rsc.orgresearchgate.net The quinoline (B57606) moiety can also play a crucial role, influencing the catalyst's solubility, steric environment, and potential for secondary interactions with substrates.

One significant application of thiourea-based organocatalysts is in the transfer hydrogenation of quinolines. semanticscholar.orgresearchgate.net While specific studies focusing solely on this compound are limited, the general mechanism involves the thiourea catalyst activating the quinoline substrate towards reduction by a hydrogen source, such as Hantzsch ester. semanticscholar.orgresearchgate.net This metal-free approach provides an efficient route to valuable tetrahydroquinoline derivatives. researchgate.net

The catalytic activity of thiourea derivatives is often enhanced by the introduction of electron-withdrawing groups, which increases the acidity of the N-H protons and strengthens the hydrogen bonds. nih.gov In the case of this compound derivatives, modifications to the quinoline ring or the other nitrogen of the thiourea moiety can be used to fine-tune the catalyst's reactivity and selectivity for specific organic transformations.

Bifunctional thiourea catalysts, which incorporate a basic moiety in addition to the thiourea group, have shown remarkable efficacy in a wide range of reactions. rsc.orgresearchgate.netscilit.com These catalysts can simultaneously activate both the nucleophile and the electrophile, leading to enhanced reaction rates and selectivities. rsc.org Derivatives of this compound could potentially be designed to incorporate such bifunctionality, further expanding their catalytic scope.

Table 1: Representative Organic Transformations Catalyzed by Thiourea Derivatives

| Reaction Type | Catalyst Type | Substrates | Product | Reference |

| Transfer Hydrogenation | Simple Thiourea | 2-Substituted Quinolines, Hantzsch Ester | 1,2,3,4-Tetrahydroquinolines | semanticscholar.orgresearchgate.net |

| Michael Addition | Bifunctional Thiourea | Nitroalkenes, 1,3-Dicarbonyl Compounds | γ-Nitro Carbonyl Compounds | researchgate.netnih.gov |

| Aldol (B89426) Reaction | Quinidine Thiourea | Unactivated Ketones, Isatins | 3-Alkyl-3-hydroxyindolin-2-ones | nih.govnih.gov |

| Aza-Henry Reaction | Bifunctional Thiourea | N-Boc Imines, Nitroalkanes | β-Nitroamines | researchgate.netresearchgate.net |

This table presents examples of reactions catalyzed by various thiourea derivatives to illustrate the potential applications of this compound.

Applications in Asymmetric Catalysis and Stereoselective Synthesis

Chiral derivatives of this compound are of significant interest for their potential applications in asymmetric catalysis. The development of chiral thiourea organocatalysts has revolutionized the field of stereoselective synthesis, providing a powerful tool for the construction of enantiomerically enriched molecules. rsc.orgnih.govrsc.org

The primary mechanism of stereocontrol involves the formation of a chiral hydrogen-bonded complex between the catalyst and the substrate. nih.gov This interaction orients the reactants in a specific manner, leading to the preferential formation of one enantiomer over the other. nih.gov The quinoline scaffold in this compound can serve as a platform for the introduction of chiral centers, which can effectively control the stereochemical outcome of a reaction.

A notable example of the application of chiral thiourea catalysts is in the asymmetric Michael addition. nih.govrsc.orgmdpi.com These catalysts have been successfully employed to catalyze the addition of various nucleophiles to α,β-unsaturated compounds with high enantioselectivity. nih.govrsc.org Chiral this compound derivatives are expected to be effective in similar transformations, with the quinoline moiety potentially offering additional points of interaction to enhance stereocontrol.

The asymmetric aldol reaction is another area where chiral thiourea catalysts have demonstrated considerable success. nih.govnih.gov For instance, quinidine-derived thioureas have been shown to catalyze the aldol reaction of unactivated ketones with high enantioselectivity. nih.govnih.gov This suggests that chiral this compound catalysts, particularly those incorporating a basic site, could be promising candidates for promoting stereoselective aldol and related carbon-carbon bond-forming reactions.

Table 2: Enantioselective Transformations Catalyzed by Chiral Thiourea Derivatives

| Reaction | Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |

| Michael Addition | (R,R)-1,2-Diphenylethylenediamine-derived thiourea | Acetylacetone | trans-β-Nitrostyrene | 95 | 94 | rsc.org |

| Aza-Henry Reaction | BINAM-based bis-thiourea | Nitromethane | N-Boc-imine | 92 | 96 | researchgate.net |

| Aldol Reaction | Quinidine thiourea | Acetone | Isatin | 98 | 99 | nih.gov |

| Petasis-type Reaction | Multifunctional thiourea | Alkenylboronic acid | N-Phenoxycarbonyl quinolinium salt | up to 95 | up to 97 | scilit.com |

This table provides representative data for asymmetric reactions catalyzed by various chiral thiourea derivatives, highlighting the potential of chiral this compound derivatives in stereoselective synthesis.

Transition Metal Catalysis Involving this compound as a Ligand

In addition to its role as an organocatalyst, this compound and its derivatives can function as versatile ligands in transition metal catalysis. researchgate.netmdpi.com The presence of multiple donor atoms—the nitrogen atoms of the quinoline ring and the thiourea moiety, as well as the sulfur atom—allows for various coordination modes with metal centers. nih.gov This versatility enables the formation of stable and catalytically active metal complexes. nih.gov

The 8-aminoquinoline (B160924) moiety is a well-established directing group in C-H functionalization reactions catalyzed by transition metals such as ruthenium and palladium. nih.govnih.govrsc.org The nitrogen atom of the quinoline ring coordinates to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation. This compound, containing this directing group, can therefore be employed as a ligand to promote site-selective C-H functionalization reactions.

Palladium complexes bearing thiourea ligands have been utilized as catalysts in a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comresearchgate.net The thiourea ligand can influence the stability and reactivity of the palladium catalyst, leading to improved catalytic performance. mdpi.com this compound-ligated palladium complexes could offer unique catalytic properties due to the combined electronic and steric effects of the quinoline and thiourea fragments.

Ruthenium complexes are also of interest, given the known catalytic activity of ruthenium in a range of transformations, including hydrogenation and oxidative annulation. nih.govrsc.orgias.ac.in The coordination of this compound to a ruthenium center could generate catalysts with novel reactivity and selectivity, particularly in reactions where the directing effect of the 8-aminoquinoline group can be exploited. nih.gov

Table 3: Transition Metal-Catalyzed Reactions Employing Quinoline and Thiourea-Type Ligands

| Metal | Ligand Type | Reaction Type | Substrates | Product | Reference |

| Ruthenium | 8-Aminoquinoline | C-H Functionalization | N-Quinolin-8-yl-benzamides, Alkynes | Isoquinolones | nih.gov |

| Palladium | Bis-(N-benzoylthiourea) | Mizoroki-Heck Reaction | 4-Iodoanisole, n-Butyl acrylate | Substituted Alkene | mdpi.com |

| Palladium | Thiosemicarbazone with quinolin-8-olate | Suzuki Reaction | Aryl halides, Phenylboronic acid | Biaryls | mdpi.com |

This table illustrates the types of transition metal-catalyzed reactions where ligands containing quinoline or thiourea motifs have been successfully applied, suggesting potential catalytic roles for this compound metal complexes.

Biological Activities and Mechanistic Investigations of N 8 Quinolinyl Thiourea Analogues

Antimicrobial Activities: Antibacterial and Antifungal Efficacy

The quinoline (B57606) nucleus is a well-established pharmacophore in antimicrobial agents, and its combination with the thiourea (B124793) moiety has been explored to develop new compounds to address the challenge of antimicrobial resistance. nih.gov Thiourea derivatives, in general, have demonstrated a broad range of biological activities, including antibacterial and antifungal properties. mdpi.commdpi.com Their mechanism of action is often associated with the ability to interfere with microbial processes. mdpi.com

Recent studies have highlighted the potential of quinoline-thiourea based compounds as effective antibacterial agents. For instance, certain 8-aminoquinoline (B160924) derivatives have been developed as zinc ionophores with promising antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net These compounds demonstrate reduced hemolytic activity and cytotoxicity to mammalian cells, suggesting a favorable safety profile. nih.govresearchgate.net One particular thiourea derivative, TD4, exhibited potent activity against both methicillin-susceptible and methicillin-resistant S. aureus strains with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov The antibacterial spectrum of TD4 also extended to other Gram-positive bacteria such as Staphylococcus epidermidis and Enterococcus faecalis. nih.gov

In terms of antifungal activity, thiourea derivatives have shown efficacy against various fungal pathogens. mdpi.com For example, certain derivatives have been effective against Candida auris, a nosocomial fungal pathogen known for its resistance to common antifungal drugs. mdpi.com One study highlighted an ortho-methylated thiourea derivative (SB2) for its significant inhibitory effect on C. auris biofilm growth and microbial adherence. mdpi.com The inclusion of fluorine atoms in the structure of some thiourea derivatives has been shown to enhance their antifungal activity, likely by increasing lipophilicity and facilitating penetration into fungal cells. mdpi.com

The antimicrobial activity of these compounds is influenced by their structural features. The presence of specific substituents on the phenyl ring of the thiourea moiety, such as halogen atoms, has been correlated with significant activity against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to form biofilms. mdpi.com

Antiviral and Anti-HIV Activities

The quest for novel antiviral agents has led to the investigation of various heterocyclic compounds, including derivatives of thiourea. These compounds have been reported to possess a range of biological activities, including antiviral and antitumoral properties. nih.gov Specifically, certain thiourea derivatives have been identified as potential non-nucleoside inhibitors (NNRTIs) of HIV-1 reverse transcriptase. nih.gov

In one study, several thiazolyl thiourea derivatives were designed and synthesized, with six lead compounds demonstrating subnanomolar IC50 values for the inhibition of HIV replication. nih.gov These compounds were found to be minimally toxic to human peripheral blood mononuclear cells. nih.gov One of the most promising compounds, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea, showed potency against NNRTI-resistant HIV-1 isolates at nanomolar to low micromolar concentrations. nih.gov Another study reported the synthesis of new thiourea and 1,3-thiazolidin-4-one derivatives, with one derivative showing interesting activity against HIV-1 wild type and variants with clinically relevant mutations. nih.gov This compound was identified as a non-nucleoside inhibitor of the reverse transcriptase. nih.gov

Furthermore, research into 2-(1H-indol-3-yl)ethylthiourea derivatives has also shown potential antiviral activity against HIV-1. researchgate.net These findings underscore the potential of thiourea-based compounds as a scaffold for the development of new anti-HIV agents. The structural diversity of these derivatives allows for modifications that can enhance their potency and selectivity. nih.gov

Anticancer and Cytotoxic Potentials

Quinoline and thiourea derivatives have independently shown promise as anticancer agents, and their combination in N-(8-quinolinyl)thiourea analogues has been a focus of research for developing novel cancer chemotherapeutics. arabjchem.orgnih.gov These compounds exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in carcinogenesis and the induction of cell death pathways. biointerfaceresearch.com

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

A number of novel urea (B33335) and thiourea derivatives of 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for their anticancer activities. arabjchem.orgelsevierpure.com In vitro cytotoxicity assays using the MTT method have demonstrated the potent effects of these compounds against various cancer cell lines. arabjchem.orgelsevierpure.com For instance, six out of eleven synthesized compounds exhibited cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values ranging from 0.5 to 42.4 µM. arabjchem.orgelsevierpure.com

Substituted thiourea derivatives have also shown significant cytotoxic activity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines, with some compounds exhibiting greater efficacy than the standard chemotherapeutic agent cisplatin. nih.gov Notably, these derivatives displayed favorable selectivity, being less toxic to normal HaCaT keratinocytes. nih.gov For example, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed high activity with IC50 values ranging from 1.5 to 8.9 µM. nih.gov

The cytotoxic potential of these compounds is often linked to their structural features. For example, N-allylthiourea derivatives have demonstrated cytotoxic activity against MCF-7 breast cancer cells, with one compound showing an IC50 of 2.6 µM. biointerfaceresearch.com Molecular docking studies suggest that these compounds may act by inhibiting BRAF (V600E) protein kinase. biointerfaceresearch.com

| Compound Type | Cancer Cell Line(s) | Reported Activity (IC50) |

|---|---|---|

| 8-Hydroxyquinoline thiourea derivatives | MCF-7, MDA-MB-231 (Breast) | 0.5 - 42.4 µM |

| 3-(Trifluoromethyl)phenylthiourea (B159877) analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 µM (highly cytotoxic) |

| N-allylthiourea derivatives | MCF-7 (Breast) | 2.6 µM and 7 µM |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast cancer cell lines | 2.2 - 5.5 µM |

Induction of Apoptosis and Cell Cycle Modulation

A key mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. arabjchem.orgelsevierpure.com Studies have shown that treatment of cancer cells with these compounds leads to characteristic apoptotic features. arabjchem.orgelsevierpure.com For example, one 8-hydroxyquinoline thiourea derivative was observed to induce apoptosis in MCF-7 cells, as visualized by fluorescent microscopy using DAPI and ethidium (B1194527) bromide/acridine orange staining. arabjchem.orgelsevierpure.com

Furthermore, these compounds can modulate the cell cycle, leading to arrest at specific phases and preventing cancer cell proliferation. researchgate.net Some thiourea derivatives have been shown to increase the number of cancer cells in the sub-G1 and/or G0/G1 phases. researchgate.net A novel 8-nitro quinoline-thiosemicarbazone analogue was found to induce cell cycle arrest at both the G1/S and G2/M phases in breast cancer cells. nih.gov This cell cycle arrest is often a prelude to apoptosis. The induction of apoptosis by these compounds can be mediated through the mitochondrial pathway, involving an increase in reactive oxygen species (ROS) and activation of caspases. nih.gov For instance, quinoline-N-oxide derivatives have been shown to induce apoptosis in human erythroleukemic K562 cells through the activation of caspases-9 and -3. nih.gov

Modulation of Inflammatory Cytokines (e.g., Interleukin-6)

Chronic inflammation is a known contributor to cancer development and progression. Some this compound analogues have been found to modulate the production of inflammatory cytokines, such as Interleukin-6 (IL-6). nih.govresearchgate.net IL-6 is a pleiotropic cytokine involved in inflammation and has been implicated in the pathophysiology of various cancers. nih.gov

Studies have shown that the most potent thiourea derivatives can inhibit the secretion of IL-6 from prostate (PC3) and colon cancer cell lines. researchgate.net A series of 3-(trifluoromethyl)phenylthiourea analogs were found to act as inhibitors of IL-6 levels in both SW480 and SW620 colon cancer cells, reducing its secretion by 23–63%. nih.gov This ability to modulate the tumor microenvironment by reducing pro-inflammatory cytokines adds another dimension to the anticancer potential of these compounds.

Antiparasitic and Antimalarial Properties

Quinoline-based compounds have a long history in the treatment of parasitic diseases, most notably malaria. nih.gov The 8-aminoquinoline scaffold, in particular, is a core component of antimalarial drugs like primaquine (B1584692) and tafenoquine. nih.govnih.gov The development of drug resistance in parasites has necessitated the search for new and effective antiparasitic agents, and this compound analogues have emerged as a promising area of investigation.

A series of new 7-chloroquinolinyl thiourea derivatives were synthesized and evaluated for their in vitro antimalarial activity. The most active compound in this series displayed an inhibitory IC50 value of 1.2 µM against the D10 strain of Plasmodium falciparum. nih.gov Metal complexes of 8-aminoquinoline-uracil derivatives have also shown fair antimalarial activities. nih.gov The antimalarial action of quinoline-based compounds is often attributed to their ability to interfere with heme metabolism in the parasite. nih.gov

Beyond malaria, thiourea derivatives have been investigated for their activity against other parasites. While specific studies on the antiparasitic properties of this compound against a broad range of parasites are limited in the provided context, the general antiparasitic potential of thiourea derivatives is recognized.

Enzyme Inhibition Profiles

The inhibitory effects of this compound analogues have been primarily investigated against two key enzymes: urease and tyrosinase.

Urease, a nickel-containing metalloenzyme, is crucial for the survival of various pathogens, including Helicobacter pylori, the primary cause of peptic ulcers. The inhibition of this enzyme is a key therapeutic strategy. Several studies have demonstrated that quinoline-based thiourea derivatives are potent urease inhibitors.

For instance, a series of N,N-disubstituted thioureas based on a quinolone moiety exhibited significant in vitro urease inhibitory properties. Notably, compounds bearing a methyl group at the N-1 position of the quinolone ring showed enhanced activity. One of the most potent compounds in this series, featuring an N-methyl quinolonyl moiety, demonstrated an IC50 value of 1.83 ± 0.79 µM, which is approximately 12-fold more potent than the standard inhibitor thiourea (IC50 = 22.8 ± 1.31 µM). mdpi.com Another study on thiourea derivatives also highlighted a compound with an IC50 value of 10.11 ± 0.11 µM against urease, surpassing the standard acetohydroxamic acid (IC50 = 27.0 ± 0.5 µM). nih.gov

Table 1: Urease Inhibition by this compound Analogues

| Compound | Modification | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |

|---|---|---|---|---|

| N-methyl quinolonyl thiourea analogue | N-methyl on quinolone | 1.83 ± 0.79 | Thiourea | 22.8 ± 1.31 |

| Quinolone-thiosemicarbazone hybrid | - | 1.83–11.21 | Thiourea | 22.8 ± 1.31 |

| General Thiourea Derivative | - | 10.11 ± 0.11 | Acetohydroxamic acid | 27.0 ± 0.5 |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its overactivity can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of great interest in dermatology and cosmetics. Analogues of this compound have shown remarkable inhibitory activity against mushroom tyrosinase.

In one study, a series of quinolinyl thiourea analogues were synthesized and evaluated. The compound N-(quinolin-3-ylcarbamothioyl)hexanamide was identified as a particularly potent inhibitor, with an IC50 value of 0.0070 ± 0.0098 µM. nih.gov This level of inhibition is significantly more potent than the commonly used standard, Kojic acid, which has an IC50 of 16.8320 ± 0.0621 µM. nih.gov Kinetic analysis revealed that this compound acts as a non-competitive inhibitor of tyrosinase. nih.gov

Table 2: Tyrosinase Inhibition by this compound Analogues

| Compound | Modification | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) |

|---|---|---|---|---|

| N-(quinolin-3-ylcarbamothioyl)hexanamide | Hexanamide side chain | 0.0070 ± 0.0098 | Kojic acid | 16.8320 ± 0.0621 |

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The structure-activity relationship (SAR) studies of this compound analogues have provided valuable insights into the structural features required for potent enzyme inhibition.

For urease inhibitors, the position of substituents on the quinoline ring and the nature of the thiosemicarbazone chain are critical for activity. mdpi.com The presence of an N-methyl group on the quinolonyl moiety has been shown to significantly enhance urease inhibitory potency. mdpi.comnih.gov This suggests that modifications at this position can lead to more effective inhibitors. The electronic and geometric effects of the N,N-disubstituted thiourea core are also emphasized as being important for the interaction with the urease target. mdpi.com

In the context of tyrosinase inhibition, the acyl chain attached to the thiourea group appears to play a significant role. The high potency of N-(quinolin-3-ylcarbamothioyl)hexanamide suggests that the length and nature of this acyl group are key determinants of inhibitory activity. nih.gov

Pharmacophore modeling, often guided by molecular docking studies, has helped to identify the essential structural features for biological activity. For urease inhibitors, the thiourea moiety is a key component that can chelate the nickel ions in the enzyme's active site. nih.gov The quinoline scaffold acts as a bulky group that can form various interactions with the surrounding amino acid residues, thereby anchoring the inhibitor in the active site. nih.gov

Mechanistic Insights into Molecular Targets and Biological Pathways

Mechanistic studies, primarily through molecular docking simulations, have provided a deeper understanding of how this compound analogues interact with their molecular targets.

In the case of urease, docking studies have shown that the thiourea moiety of the inhibitors can interact with the nickel ions in the active site of the enzyme. nih.gov The nitrogen and sulfur atoms of the thiourea group can form coordinate bonds with the Ni(II) ions, mimicking the binding of the natural substrate, urea. The quinoline ring of the inhibitors fits into a hydrophobic pocket within the active site, forming hydrophobic and van der Waals interactions with surrounding amino acid residues. lew.ro Hydrogen bonding between the inhibitor and amino acid residues at the active site further stabilizes the enzyme-inhibitor complex. nih.gov

For tyrosinase, molecular docking of potent inhibitors like N-(quinolin-3-ylcarbamothioyl)hexanamide has revealed favorable binding within the enzyme's active site, indicated by a low estimated free energy of binding. nih.gov The quinoline ring and the acyl thiourea moiety are positioned to interact with key residues in the active site, leading to the inhibition of the enzyme's catalytic activity. The non-competitive mode of inhibition suggests that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.gov

While the primary focus has been on enzyme inhibition, the broader biological pathways affected by these compounds are an area of ongoing investigation. The inhibition of urease, for example, directly impacts the survival of pathogenic bacteria, suggesting a role for these compounds in anti-infective therapies. Similarly, the inhibition of tyrosinase points to applications in controlling melanin production. Further research is needed to fully elucidate the downstream effects of inhibiting these enzymes and the broader impact of this compound analogues on cellular signaling pathways.

Sensing and Analytical Applications of N 8 Quinolinyl Thiourea

Development of Chemosensors for Cation Recognition and Detection

The quinoline (B57606) moiety, a well-known fluorophore and chromophore, provides N-(8-quinolinyl)thiourea and its derivatives with advantageous properties for cation sensing, including a rigid structure, high quantum yield, and the ability to complex with metal ions. nih.govnih.gov Similarly, thiourea-based compounds are recognized for their ability to act as ligands and are used in chemosensors for detecting metal cations. researchgate.netresearchgate.net

Derivatives of quinoline have been successfully developed as selective and sensitive fluorescent sensors for various metal ions. For instance, a novel quinoline derivative was designed to detect Fe³⁺, exhibiting a distinct fluorescence quenching effect. nih.govrsc.org This sensor demonstrated a 1:1 metal-ligand binding stoichiometry with a detection limit of 8.67 × 10⁻⁵ M. nih.gov Another quinoline-based sensor showed high selectivity for Pb²⁺, functioning as a fluorescent-colorimetric "on-off" sensor with a detection limit of 9.9 × 10⁻⁷ M through fluorescence. nih.gov Furthermore, water-soluble quinoline derivatives have been synthesized for the 'turn-on' fluorescent detection of Zn²⁺ in purely aqueous solutions, with one sensor showing a 317-fold fluorescence enhancement and a detection limit of 4.48 μM. rsc.org

Thiourea-based fluorescent chemosensors have also shown significant promise, particularly for detecting Hg²⁺ in aqueous environments and for cellular imaging. researchgate.netuzh.ch Researchers have also expanded the scope of these sensors to detect Zn²⁺ and Cd²⁺ with high affinity. researchgate.netuzh.ch A specific thiourea (B124793) compound, 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea, demonstrated effective and selective binding for Hg²⁺ over a range of other common cations. researchgate.net

Table 1: Performance of Quinoline and Thiourea-Based Cation Chemosensors

| Sensor Base | Target Cation | Detection Limit | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Quinoline Derivative | Fe³⁺ | 8.67 × 10⁻⁵ M | Fluorescence Quenching | nih.gov |

| Quinoline Derivative | Pb²⁺ | 9.9 × 10⁻⁷ M (Fluorescent) | On-Off Fluorescence/Colorimetric | nih.gov |

| Quinoline Derivative | Zn²⁺ | 4.48 μM | Turn-On Fluorescence | rsc.org |

| Thiourea Derivative | Hg²⁺ | Not specified | Fluorescence | researchgate.netresearchgate.net |

| Thiourea Derivative | Zn²⁺, Cd²⁺ | Not specified | Fluorescence | researchgate.netuzh.ch |

Application in Anion Recognition and Sensing

The thiourea moiety is a particularly effective hydrogen-bond donor, making this compound and related compounds excellent candidates for anion recognition. researchgate.netnih.gov These sensors often operate via interactions between the N-H protons of the thiourea group and the target anion, leading to detectable optical changes. nih.gov

A notable application is in the selective detection of fluoride ions. A colorimetric sensor, 1-(4-nitrophenyl)-3-quinolin-6-ylthiourea, a close derivative of the subject compound, was designed for fluoride detection, displaying a clear color change from colorless to yellow upon binding. This interaction involves the formation of a 1:1 complex through hydrogen bonding, which can be followed by deprotonation in the presence of excess fluoride. Similarly, a quinoline-based tripodal thiourea was synthesized that exclusively binds fluoride in a DMSO solvent, showing no affinity for other anions like chloride, bromide, or nitrate. nih.gov This receptor forms both 1:1 and 1:2 complexes with fluoride. nih.gov

Quinoline-based thiosemicarbazones have also been developed as colorimetric chemosensors for both fluoride and cyanide ions. nih.govresearchgate.net These sensors exhibit rapid response times and low detection limits. nih.govresearchgate.net The sensing mechanism is based on the abstraction of the N-H proton by the anion, which is confirmed by the disappearance of the N-H proton signals in ¹H-NMR spectra upon addition of fluoride. nih.gov The interaction can often be reversed by adding a stronger proton donor, such as methanol. researchgate.net

Table 2: Performance of Quinoline-Thiourea Based Anion Chemosensors

| Sensor | Target Anion(s) | Key Features | Solvent | Reference |

|---|---|---|---|---|

| 1-(4-nitrophenyl)-3-quinolin-6-ylthiourea | F⁻ | Color change (colorless to yellow) | DMSO | |

| Quinoline-based tripodal thiourea | F⁻ | Highly selective over other anions | DMSO | nih.gov |

| Quinoline-based thiosemicarbazones | F⁻, CN⁻ | Fast response time (2s), colorimetric detection | Acetonitrile/DMSO | nih.govresearchgate.net |

Principles of Fluorescent and Chromogenic Sensing Mechanisms

The sensing capabilities of this compound are rooted in well-established photophysical and chemical principles. The quinoline component typically serves as the signaling unit (fluorophore/chromophore), while the thiourea group acts as the recognition site.

Fluorescent Sensing: Quinoline-based fluorescence sensing often operates on mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Fluorescence Resonance Energy Transfer (FRET). researchgate.netsemanticscholar.org

PET: In a typical PET sensor, the receptor is linked to the fluorophore. In the "off" state, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding a target ion, the electron transfer is inhibited, "turning on" the fluorescence. researchgate.net

ICT: In ICT sensors, ion binding alters the electron density of the molecule, leading to a change in the energy of the charge transfer state. This results in a shift in the emission wavelength, allowing for ratiometric sensing. researchgate.netsemanticscholar.org For example, the interaction between a quinoline-based sensor and Fe³⁺ can lead to a spin-blocking N-π transition and PET effects, causing fluorescence quenching. nih.gov

Chromogenic Sensing: Colorimetric or chromogenic sensing relies on changes in the absorption spectrum of the sensor upon analyte binding, which are visible to the naked eye. nih.govfrontiersin.org For thiourea-based anion sensors, the primary mechanism involves hydrogen bonding between the thiourea N-H protons and the anion. frontiersin.org This interaction perturbs the electronic structure of the molecule. In many cases, particularly with highly basic anions like fluoride or cyanide, the interaction is strong enough to cause deprotonation of the N-H group. nih.gov This deprotonation significantly alters the intramolecular charge transfer within the sensor molecule, leading to a large shift in the absorption band and a distinct color change. nih.gov For sensors incorporating a nitrophenyl group, deprotonation enhances π-electron delocalization, resulting in a pronounced bathochromic (red) shift in the UV-vis spectrum. frontiersin.org

Integration into Electrochemical Sensing Platforms

Electrochemical sensors offer a powerful alternative to optical methods, providing high sensitivity, portability, and cost-effectiveness for ion detection. mdpi.com The integration of specific recognition elements onto electrode surfaces is key to their function. Both thiourea and quinoline have been utilized in the fabrication of electrochemical sensors, although specific research on this compound in this context is limited.

Thiourea itself has been detected using electrochemical methods. For example, a sensor using a glassy carbon electrode (GCE) modified with Nafion/CuO/ZnO nanospikes was developed for the sensitive detection of thiourea, achieving a low detection limit of 23.03 ± 1.15 µM. semanticscholar.orgmdpi.com This demonstrates the electrochemical activity of the thiourea moiety.

Quinoline derivatives have also been incorporated into electrochemical platforms. A zirconium-based metal-organic framework (MOF) deposited on graphene was used as an electrode material for the determination of quinoline in fuel. nih.gov Furthermore, modified electrodes, such as those using poly 1,8-diaminonaphthalene and functionalized multi-walled carbon nanotubes on a carbon paste electrode, have been developed for the electrochemical sensing of nitrite ions, showcasing the utility of amine-functionalized aromatic systems in sensor construction. nih.govfrontiersin.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(4-nitrophenyl)-3-quinolin-6-ylthiourea |

| 2,2-oxybis(ethyl)-4-(1-naphthyl)-3-thiourea |

Computational and Theoretical Studies on N 8 Quinolinyl Thiourea Systems

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(8-quinolinyl)thiourea systems, docking studies have been instrumental in elucidating their binding modes with various biological targets, thereby providing a basis for their observed biological activities.

Research on novel 8-hydroxyquinoline (B1678124) urea (B33335) and thiourea (B124793) derivatives has utilized molecular docking to explore their anticancer potential. arabjchem.org These compounds were docked against sixteen potential protein targets implicated in breast cancer. arabjchem.org The studies revealed that these derivatives could effectively interact with the active sites of proteins such as poly (ADP-ribose) polymerase-1 (PARP1) and B-cell lymphoma-extra large (Bcl-xL). arabjchem.org The interactions were characterized by a combination of hydrogen bonds, π-π stacking, and hydrophobic interactions. arabjchem.org For instance, the 8-hydroxyquinoline moiety consistently formed π-π interactions with tyrosine residues (Tyr101 and Tyr195) within the binding pocket of Bcl-xL. arabjchem.org

Similarly, molecular docking analyses of N,N-disubstituted thiourea derivatives based on a quinolone moiety have demonstrated a strong protein-ligand interaction profile against the urease enzyme (PDB ID: 4UBP). mdpi.comnih.gov These studies highlighted the significance of the electronic and geometric properties of the N,N-disubstituted thiourea scaffold in inhibitor binding. mdpi.comnih.gov The thiourea functionality itself was observed to form crucial hydrogen bonds with the receptor. mdpi.com

The following table summarizes key findings from molecular docking studies on this compound and related derivatives:

| Compound/Derivative Series | Protein Target | Key Interactions Observed | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline urea and thiourea derivatives | PARP1, Bcl-xL, PARP5A | Hydrogen bonds, π-π interactions, hydrophobic interactions | arabjchem.org |

| N,N-disubstituted thioureas based on quinolone | Urease (PDB: 4UBP) | Hydrogen bonds from thiourea moiety, chelation fashion interactions | mdpi.com |

| Quinoline (B57606) thiourea derivative | Staphylococcus aureus DNA gyrase | Hydrogen bonding and favorable docking scores | farmaciajournal.com |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound systems, DFT calculations provide valuable information about their geometry, electronic properties, and reactivity.

Studies on novel quinoline-based thiosemicarbazide (B42300) derivatives have employed DFT calculations using the B3LYP method with a 6-31+G(d,p) basis set to optimize the molecular structures. nih.gov These calculations have been used for structural analysis, natural bond orbital (NBO) calculations to understand donor-acceptor interactions, molecular electrostatic potential (MEP) analysis, and frontier molecular orbital (FMO) analysis. nih.gov Quantum chemical descriptors and atomic charges derived from these calculations help in understanding intramolecular hydrogen bonding and the stability of the compounds. nih.gov

DFT calculations have also been used to reconcile different descriptions of the electronic structure of thiourea dioxide, a related compound, focusing on its unusually long C-S bond. researchgate.net These computational methods, including both DFT and Hartree-Fock calculations, have provided insights into its geometrical parameters, molecular orbitals, and population analyses. researchgate.net The reactivity of such compounds towards tautomerization and other reactions can also be examined using these theoretical approaches. researchgate.net

The table below presents examples of parameters and insights gained from DFT studies on related thiourea systems:

| Parameter/Analysis | Information Obtained | Relevance |

|---|---|---|

| Geometry Optimization | Provides the most stable 3D structure of the molecule. | Essential for understanding steric factors and for use in subsequent docking and MD simulations. |

| Frontier Molecular Orbitals (HOMO-LUMO) | Determines the electronic transition properties and reactivity. The energy gap indicates chemical stability. | Predicts the sites for electrophilic and nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and identifies regions of positive and negative potential. | Helps in predicting sites for intermolecular interactions, particularly hydrogen bonding. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and donor-acceptor interactions within the molecule. | Provides insights into the stability arising from intramolecular hyperconjugative interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. farmaciajournal.com These models are used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For thiourea derivatives, QSAR studies have been successfully employed to predict their inhibitory activities against various biological targets. For example, a 3D-QSAR model was developed for thiourea analogs as inhibitors of the influenza virus neuraminidase. nih.gov This model, which was built using a holographic vector of atomic interaction fields (3D-HoVAIF), showed a strong correlation between the predicted and experimental activities. nih.gov The model indicated that electrostatic, hydrophobic, and steric interactions are crucial for the inhibitory activity, a finding that was consistent with molecular docking results. nih.gov

QSAR modeling is a powerful tool in drug discovery that reduces the number of chemical candidates that need to be synthesized and tested in vitro and in vivo. farmaciajournal.com By linking molecular descriptors (numerical representations of chemical structure) to biological activity, QSAR provides a framework for understanding the structural requirements for a desired pharmacological effect. nih.gov

The following table outlines the key components and outcomes of a typical QSAR study:

| QSAR Component | Description | Example in Thiourea Research |

|---|---|---|

| Dataset | A series of compounds with known biological activities. | A set of thiourea analogs with measured pIC₅₀ values against influenza neuraminidase. nih.gov |

| Molecular Descriptors | Numerical values that encode different aspects of the molecular structure (e.g., electronic, steric, hydrophobic). | 2D and 3D descriptors generated using software like ChemDraw and MOE. nih.gov |

| Mathematical Model | An equation that correlates the descriptors with the biological activity. | A 3D-HoVAIF model with high r², q², and test set r² values. nih.gov |

| Model Validation | Statistical methods to ensure the model is robust and predictive. | Internal and external validation techniques. nih.gov |

| Prediction | Using the validated model to predict the activity of new compounds. | Design of new thiourea compounds with high predicted activities. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are computational methods that allow the study of the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational flexibility of molecules and the dynamics of ligand-protein binding.

In the study of thiourea derivatives with anticancer activity, MD simulations have been used in combination with quantum mechanical calculations to understand their reactivity and spectroscopic properties. scispace.comresearchgate.net These simulations can identify which atoms have significant interactions with solvent molecules, such as water, and can be used to calculate properties like solubility parameters. scispace.comresearchgate.net

MD simulations are particularly useful for analyzing the stability of ligand-protein complexes predicted by molecular docking. By simulating the complex over a period of nanoseconds, researchers can observe the stability of the binding pose, the persistence of key intermolecular interactions, and any conformational changes in the protein or the ligand upon binding. This provides a more dynamic and realistic picture of the binding event than the static view offered by molecular docking alone.

The table below summarizes the applications and insights from MD simulations in the study of this compound and related systems:

| Application | Information Gained | Significance |

|---|---|---|

| Conformational Analysis | Provides the accessible conformations of the molecule in solution. | Helps in understanding the flexibility of the molecule and the pre-organization required for binding. nih.gov |

| Binding Stability | Assesses the stability of the ligand-protein complex over time. | Validates docking poses and provides confidence in the predicted binding mode. |

| Interaction Dynamics | Monitors the formation and breaking of intermolecular interactions (e.g., hydrogen bonds). | Identifies the most persistent and important interactions for binding affinity. |

| Solvation Effects | Studies the role of water molecules in the binding process. | Can reveal the importance of bridging water molecules or the displacement of water from the binding site. scispace.comresearchgate.net |

Potential Applications in Materials Science and Engineering

Incorporation into Functional Materials Systems

The unique chemical structure of N-(8-quinolinyl)thiourea, featuring both a quinoline (B57606) ring and a thiourea (B124793) group, positions it as a versatile building block for functional materials, particularly in the realm of chemical sensors. The quinoline portion can engage in metal ion coordination, while the thiourea group offers sites for hydrogen bonding and further coordination, making the molecule sensitive to its chemical environment.